![molecular formula C16H11N3 B2446675 2-(2-吡啶基)-1H-吡咯并[3,2-h]喹啉 CAS No. 397299-84-2](/img/structure/B2446675.png)
2-(2-吡啶基)-1H-吡咯并[3,2-h]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline consists of a pyridine ring fused to a pyrroloquinoline moiety, making it a unique and versatile compound.
科学研究应用
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline has numerous scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, quinoline derivatives, including 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also investigated for their potential use as enzyme inhibitors and in the treatment of various diseases such as malaria, tuberculosis, and cancer .
作用机制
Target of Action
Related quinoline compounds have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoline derivatives have been found to exhibit their effects through various mechanisms, such as inhibition of certain enzymes or interaction with cellular structures .
Biochemical Pathways
Quinoline derivatives have been known to affect a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
准备方法
The synthesis of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions has been reported . Additionally, the Friedlander heteroannulation method using nano ZnO as a catalyst provides a regiospecific synthesis under mild conditions . Industrial production methods often focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids .
化学反应分析
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO . For instance, oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives. Substitution reactions often involve nucleophilic or electrophilic substitution, leading to the formation of various substituted quinoline derivatives .
相似化合物的比较
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds such as quinoline, pyridine, and other quinoline derivatives. Quinoline and pyridine are simpler structures that serve as the basis for more complex derivatives like 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline . The unique fusion of the pyridine ring with the pyrroloquinoline moiety in 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline provides it with distinct chemical and biological properties. Similar compounds include 2-(2-pyridinyl)quinoline and 2-(2-pyridinyl)phenylamino-quinoline, which share structural similarities but may exhibit different biological activities and applications .
属性
IUPAC Name |
2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSQIDOZVJDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
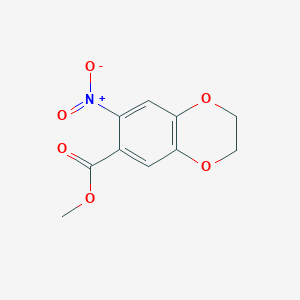
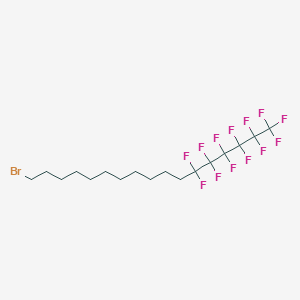
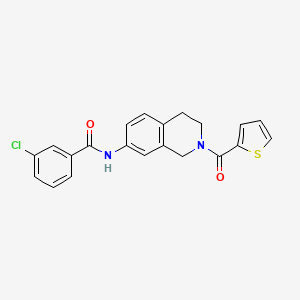
![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)
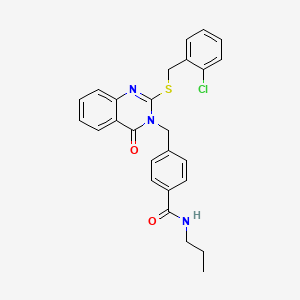
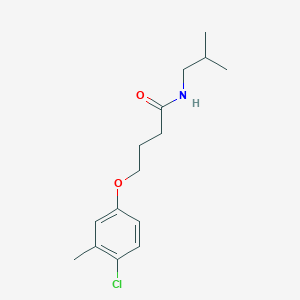
![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)
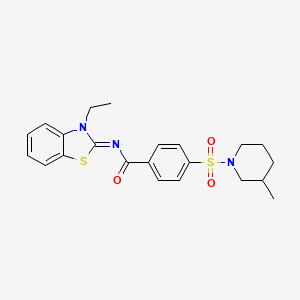
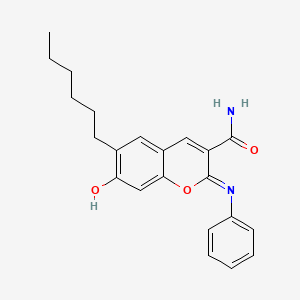
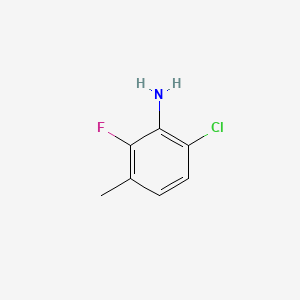
![2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)
![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)
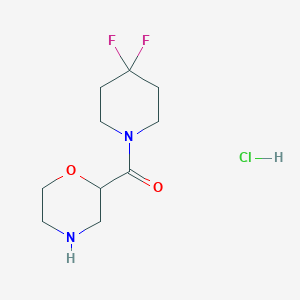
![2-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-6-fluorobenzamide](/img/structure/B2446615.png)
